![molecular formula C21H24N4O4S B15077939 4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Propoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
-
Formation of the Benzylidene Intermediate: : The reaction begins with the condensation of 4-propoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate. This step is usually carried out in the presence of an acid catalyst under reflux conditions.
-
Cyclization to Form the Triazole Ring: : The benzylidene intermediate is then reacted with a hydrazine derivative to form the triazole ring. This cyclization reaction is typically performed in a polar solvent such as ethanol or methanol, under reflux conditions.
-
Introduction of the Thiol Group: : The final step involves the introduction of the thiol group to the triazole ring. This can be achieved by reacting the triazole intermediate with a thiolating agent such as thiourea or potassium thiocyanate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly at the benzylidene and triazole moieties. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples, using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced triazole derivatives, reduced benzylidene derivatives
Substitution: Halogenated, nitrated, or sulfonated aromatic derivatives
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine
Anticancer Agents: The compound’s structural features suggest potential anticancer activity, and it may be investigated for its ability to inhibit cancer cell growth.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((4-Propoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-((4-Propoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a unique propoxy group, which may influence its solubility, reactivity, and biological activity
Propriétés
Formule moléculaire |
C21H24N4O4S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[(E)-(4-propoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O4S/c1-5-10-29-16-8-6-14(7-9-16)13-22-25-20(23-24-21(25)30)15-11-17(26-2)19(28-4)18(12-15)27-3/h6-9,11-13H,5,10H2,1-4H3,(H,24,30)/b22-13+ |
Clé InChI |
JEOQPKACJXLPEG-LPYMAVHISA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


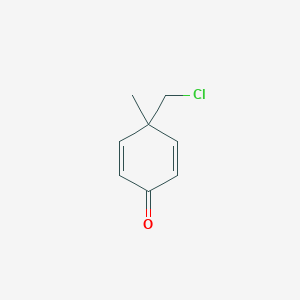
![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
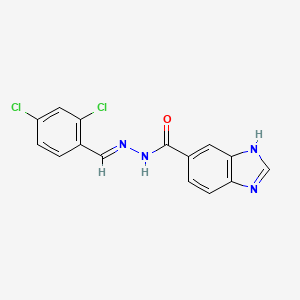
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077898.png)
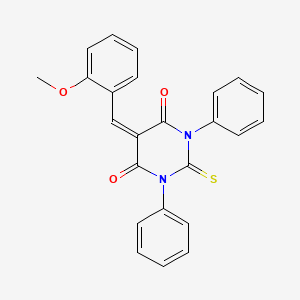
![3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
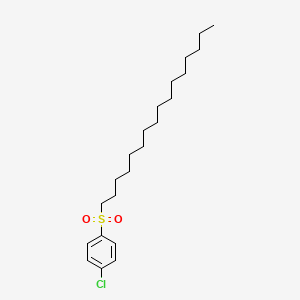
![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)
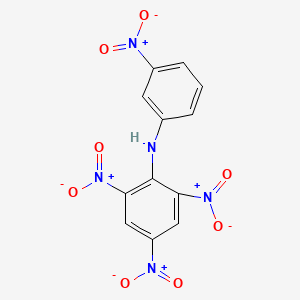
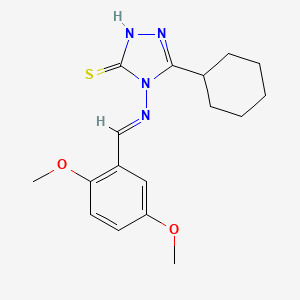
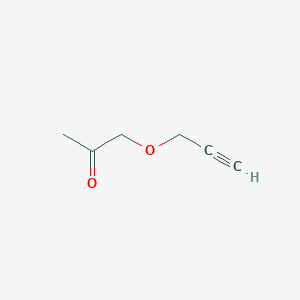
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
